methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate
Description
Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 2, a methyl ester at position 3, and a 2,5-dihydroxy-1H-pyrrol-1-yl moiety at position 4. This structure combines electron-rich aromatic systems (pyridine and pyrrole) with polar functional groups (amino and ester), making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-amino-6-(2,5-dihydroxypyrrol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-18-11(17)6-2-3-7(13-10(6)12)14-8(15)4-5-9(14)16/h2-5,15-16H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOOANJJIRJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N2C(=CC=C2O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and reaction vessels designed to handle large volumes and maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Ethyl 2-amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carboxylate (Compound 12 in )
- Structural Differences : Replaces the dihydroxy-pyrrole group with a 5-bromobenzofuran substituent.
- Likely exhibits distinct electronic effects due to the electron-withdrawing bromine atom.
- Synthesis: Prepared via condensation of 2 with ethyl cyanoacetate in acetic acid/ammonium acetate, indicating similar synthetic pathways to the target compound .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
- Structural Differences: Incorporates a thieno-pyridine fused ring system and a Boc-protected amine.
- The Boc group improves stability during synthetic manipulations, a feature absent in the target compound.
Heterocyclic Amines with Carcinogenic Potential ()
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Structural Differences : Contains an imidazo-pyridine core with a phenyl substituent instead of pyrrole.
- Key Properties: A known dietary mutagen and carcinogen, inducing colon and mammary carcinomas in rodents. The absence of ester and dihydroxy groups in PhIP reduces polarity, enhancing membrane permeability.
- Relevance: Highlights the importance of substituent effects on toxicity; the target compound’s polar groups may mitigate carcinogenicity .
Allosteric Enzyme Inhibitors ()
Inhibitor D: 4-(2-amino-6-[(1R)-2,2,2-trifluoro-1-(3'-fluorobiphenyl-4-yl)ethoxy]pyrimidin-4-yl)-L-phenylalanine
- Structural Differences : Pyrimidine core with trifluoroethoxy and fluorobiphenyl substituents vs. the pyridine-pyrrole system.
- Key Properties :
Research Implications and Gaps
- Synthetic Feasibility : suggests the target compound could be synthesized via analogous methods to Compound 12, but experimental validation is needed.
- Biological Activity: While structurally similar to carcinogenic heterocyclic amines (), the dihydroxy-pyrrole group may confer unique interactions requiring toxicity profiling.
Biological Activity
Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate (CAS No. 2219407-86-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with an amino group and a pyrrole derivative, which is essential for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyridine and pyrrole structures exhibit notable antimicrobial activity. A study highlighted the synthesis of several pyrrole-based compounds that demonstrated potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MICs) lower than 0.016 μg/mL against Mycobacterium tuberculosis . The presence of electron-withdrawing groups on the aromatic rings significantly enhanced the activity, suggesting that similar modifications could be beneficial for this compound.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary data indicate low cytotoxicity with IC50 values exceeding 64 μg/mL, which is promising for therapeutic applications . The selectivity index (SI) for related compounds has shown values ranging from 788 to 3669, indicating a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrrole and pyridine derivatives reveal that specific substitutions greatly influence biological activity. For instance:
| Compound Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Notes |
|---|---|---|---|
| Methyl derivative | <0.016 | >64 | Potent anti-TB |
| Fluorophenyl substitution | <0.016 | >64 | Enhanced activity |
| Electron-withdrawing groups | Varies | Varies | Critical for potency |
The effectiveness of these compounds often correlates with their ability to interact with specific biological targets, such as the mmpL3 gene in M. tuberculosis, which is essential for mycolic acid biosynthesis .
Study on Anti-TB Activity
In a recent study focusing on the development of new anti-TB agents, this compound was included in a series of synthesized compounds aimed at inhibiting MmpL3. The results indicated that modifications to the pyrrole ring significantly impacted the compound's efficacy against drug-resistant strains of M. tuberculosis .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies demonstrated minimal toxicity towards human cell lines, supporting its potential as a therapeutic candidate without significant adverse effects .
Q & A
Q. How can researchers optimize the synthesis of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate to improve yield and purity?
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Combine nuclear magnetic resonance (NMR) for backbone confirmation (e.g., ¹H/¹³C NMR for pyrrole and pyridine protons), Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., carboxylate C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For hydroxyl group identification, derivatization with trimethylsilyl (TMS) agents enhances detection sensitivity in gas chromatography-mass spectrometry (GC-MS) .
Q. How can researchers assess the compound’s stability under typical laboratory storage conditions?
Methodological Answer: Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Monitoring: Track degradation products via HPLC with photodiode array (PDA) detection. Stability-indicating methods should resolve parent and degradation peaks (e.g., hydrolyzed carboxylate or oxidized pyrrole derivatives) .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound in catalytic processes?
Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. Pair this with molecular dynamics (MD) simulations to study solvent effects. For example, ICReDD’s integrated computational-experimental framework identifies key intermediates in pyrrole-pyridine coupling reactions, reducing trial-and-error experimentation .
Q. How can contradictory data between theoretical predictions and experimental results be resolved in studies involving this compound?
Methodological Answer: Implement a feedback loop:
- Step 1: Validate computational models (e.g., DFT) against experimental spectroscopic data (e.g., NMR chemical shifts).
- Step 2: Adjust solvent parameters or entropy corrections in simulations if discrepancies arise.
- Step 3: Re-run experiments under refined conditions (e.g., inert atmosphere to prevent oxidation). Cross-disciplinary collaboration between computational and synthetic chemists is critical .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Q. How should researchers design reactors for large-scale synthesis while maintaining reaction efficiency?
Methodological Answer: Adopt continuous-flow reactors with real-time monitoring (e.g., in-line FTIR or Raman spectroscopy). These systems enhance heat/mass transfer and reduce side reactions. For example, microreactors with immobilized catalysts improve yield reproducibility in heterocyclic coupling reactions .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For intracellular targets, use fluorescence labeling (e.g., BODIPY tags) coupled with confocal microscopy to track localization. Dose-response assays (e.g., IC₅₀ in enzyme inhibition studies) should follow OECD guidelines for reproducibility .
Contradiction Analysis & Troubleshooting
Q. How to address inconsistencies in reported biological activity across studies?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer: Implement quality-by-design (QbD) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
